molecular formula C13H24O4 B13793392 Heptanedioic acid, 4,4-dimethyl-, diethyl ester

Heptanedioic acid, 4,4-dimethyl-, diethyl ester

Cat. No.: B13793392
M. Wt: 244.33 g/mol
InChI Key: LMPYRKAOINYIRA-UHFFFAOYSA-N
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Description

4,4-Dimethylpimelic acid diethyl ester is an organic compound with the molecular formula C13H24O4. It is a derivative of pimelic acid, characterized by the presence of two ethyl ester groups and two methyl groups at the 4th position of the heptanedioic acid chain. This compound is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpimelic acid diethyl ester typically involves the esterification of 4,4-dimethylpimelic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of 4,4-Dimethylpimelic acid diethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpimelic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Dimethylpimelic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylpimelic acid diethyl ester primarily involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release 4,4-dimethylpimelic acid, which may interact with various enzymes and metabolic pathways. The ester groups can also participate in nucleophilic acyl substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Diethyl pimelate: Another ester of pimelic acid, but without the methyl groups at the 4th position.

    Dimethyl pimelate: Similar structure but with methyl ester groups instead of ethyl.

    Heptanedioic acid diethyl ester: Lacks the methyl groups at the 4th position

Uniqueness: 4,4-Dimethylpimelic acid diethyl ester is unique due to the presence of two methyl groups at the 4th position, which can influence its reactivity and physical properties. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 4,4-dimethylheptanedioate

InChI

InChI=1S/C13H24O4/c1-5-16-11(14)7-9-13(3,4)10-8-12(15)17-6-2/h5-10H2,1-4H3

InChI Key

LMPYRKAOINYIRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)(C)CCC(=O)OCC

Origin of Product

United States

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